molecular formula C22H23N3O B12764473 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-(benzyloxy)-2,4-dimethyl- CAS No. 84298-36-2

1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-(benzyloxy)-2,4-dimethyl-

Cat. No.: B12764473
CAS No.: 84298-36-2
M. Wt: 345.4 g/mol
InChI Key: HCZVJNFOZOAYRA-UHFFFAOYSA-N
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Description

1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-(benzyloxy)-2,4-dimethyl- is a complex organic compound with a unique structure that includes a triazafluoranthene core

Preparation Methods

The synthesis of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-(benzyloxy)-2,4-dimethyl- involves multiple steps. The synthetic route typically starts with the preparation of the triazafluoranthene core, followed by the introduction of the benzyloxy and dimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-(benzyloxy)-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-(benzyloxy)-2,4-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-(benzyloxy)-2,4-dimethyl- involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-(benzyloxy)-2,4-dimethyl- can be compared with other similar compounds, such as:

    1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-ethoxy-4-methyl-: This compound has an ethoxy group instead of a benzyloxy group, which may result in different chemical and biological properties.

    1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-methoxy-4-methyl-: The presence of a methoxy group instead of a benzyloxy group can also lead to variations in reactivity and applications

Properties

CAS No.

84298-36-2

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

4,7-dimethyl-12-phenylmethoxy-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene

InChI

InChI=1S/C22H23N3O/c1-15-12-19-18-13-17(26-14-16-6-4-3-5-7-16)8-9-20(18)25-11-10-24(2)22(23-15)21(19)25/h3-9,13,15H,10-12,14H2,1-2H3

InChI Key

HCZVJNFOZOAYRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C3C(=N1)N(CCN3C4=C2C=C(C=C4)OCC5=CC=CC=C5)C

Origin of Product

United States

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